4,5-Dimethyl-3H-pyrazol-3-one
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Overview
Description
4,5-Dimethyl-3H-pyrazol-3-one is an organic compound with the molecular formula C5H6N2O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its unique chemical properties and has found applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,5-Dimethyl-3H-pyrazol-3-one can be synthesized through several methods. One common approach involves the cyclocondensation of acetylenic ketones with hydrazine derivatives. This reaction typically occurs in ethanol and results in the formation of pyrazole structures . Another method involves the reaction of 1,3-dicarbonyl compounds with phenylhydrazine under catalytic conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale cyclocondensation reactions. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dimethyl-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: Substitution reactions, particularly at the nitrogen atoms, can lead to the formation of N-substituted pyrazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include bromine and other halogens.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions typically involve alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups depending on the reagents and conditions used .
Scientific Research Applications
4,5-Dimethyl-3H-pyrazol-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Industry: The compound is used in the production of agrochemicals and as an intermediate in the synthesis of various pharmaceuticals
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-3H-pyrazol-3-one involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound’s structure allows it to form stable complexes with metal ions, which can influence various biochemical pathways .
Comparison with Similar Compounds
- 1,2-Dihydro-1,5-dimethyl-4-(methylamino)-2-phenyl-3H-pyrazol-3-one
- 4,4’-(Arylmethylene)-bis-(1H-pyrazol-5-ols)
- 3-Methyl-5-pyrazolone derivatives
Uniqueness: 4,5-Dimethyl-3H-pyrazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to other pyrazole derivatives, it offers a balance of stability and reactivity, making it a versatile compound in synthetic chemistry and industrial applications .
Properties
IUPAC Name |
4,5-dimethylpyrazol-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c1-3-4(2)6-7-5(3)8/h1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBULRRSICCGRJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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